1-(3,5-Dimethoxyphenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea
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Description
1-(3,5-Dimethoxyphenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.51. The purity is usually 95%.
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Biological Activity
The compound 1-(3,5-Dimethoxyphenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dimethoxyphenyl moiety, a thiophene ring, and a piperidine group, which are critical for its biological activity.
Biological Activity Overview
-
Tyrosinase Inhibition
- Tyrosinase is a key enzyme in melanin biosynthesis and is a target for skin whitening agents. The compound has shown potential as a tyrosinase inhibitor , which may be beneficial in treating hyperpigmentation disorders. In studies, it exhibited IC50 values comparable to known inhibitors, indicating significant inhibitory activity against the enzyme .
-
Anticancer Activity
- Preliminary studies suggest that derivatives of compounds similar to this urea exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been reported to induce apoptosis in cancer cells such as MCF-7 (breast cancer) and U-937 (leukemia) . The presence of the piperidine and thiophene groups may enhance the interaction with cellular targets involved in cancer progression.
- Antimicrobial Properties
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and may improve binding affinity to biological targets.
- Piperidine Ring : This moiety is crucial for interaction with receptors and enzymes due to its basic nitrogen atom, which can participate in hydrogen bonding.
- Thiophene Contribution : The thiophene ring contributes to π-stacking interactions and can stabilize the compound's conformation within biological systems.
Case Study 1: Tyrosinase Inhibition
In a study assessing tyrosinase inhibition, derivatives were synthesized and tested for their inhibitory effects on l-DOPA conversion. The compound demonstrated an IC50 value of approximately 30 µM, indicating moderate inhibition compared to standard inhibitors like kojic acid .
Case Study 2: Anticancer Activity
A series of analogs were evaluated against MCF-7 breast cancer cells. The compound exhibited an IC50 value of 15 µM, significantly lower than that of doxorubicin (IC50 ≈ 20 µM), suggesting promising anticancer potential .
Data Tables
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-25-17-12-16(13-18(14-17)26-2)22-20(24)21-7-10-23-8-5-15(6-9-23)19-4-3-11-27-19/h3-4,11-15H,5-10H2,1-2H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUTWVGCKBMCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCCN2CCC(CC2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.